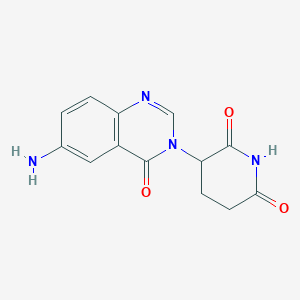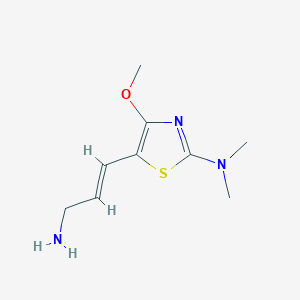
2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isocyanatomethyl)-1,3,5-trimethylbenzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isocyanatomethyl)-1,3,5-trimethylbenzene typically involves the reaction of 2-(chloromethyl)-1,3,5-trimethylbenzene with sodium cyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
2-(chloromethyl)-1,3,5-trimethylbenzene+sodium cyanate→2-(isocyanatomethyl)-1,3,5-trimethylbenzene+sodium chloride
Industrial Production Methods
Industrial production of 2-(isocyanatomethyl)-1,3,5-trimethylbenzene may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, distillation, and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(isocyanatomethyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group under mild conditions to form urethanes and ureas.
Catalysts: Such as tin carboxylates and tertiary amines, can be used to enhance the reaction rates.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
2-(isocyanatomethyl)-1,3,5-trimethylbenzene has several scientific research applications, including:
Polymer Chemistry: Used as a monomer or crosslinker in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of advanced materials with specific properties such as thermal stability and mechanical strength.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-(isocyanatomethyl)-1,3,5-trimethylbenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of polymers and other materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isocyanatoethyl Methacrylate: A difunctional monomer with an aliphatic isocyanate functionality and a vinyl polymerizable double bond.
1,3-bis(isocyanatomethyl)benzene: Another isocyanate compound with similar reactivity.
Uniqueness
2-(isocyanatomethyl)-1,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and the properties of the resulting products. The specific substitution pattern can lead to distinct chemical behavior and applications compared to other isocyanate compounds.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-(isocyanatomethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H13NO/c1-8-4-9(2)11(6-12-7-13)10(3)5-8/h4-5H,6H2,1-3H3 |
Clé InChI |
QINYVNTYTBIWTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CN=C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


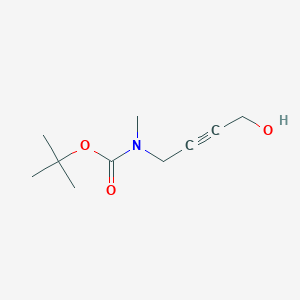
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)
![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
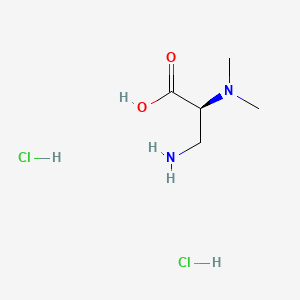
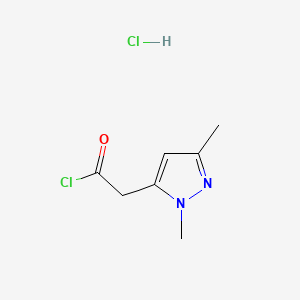
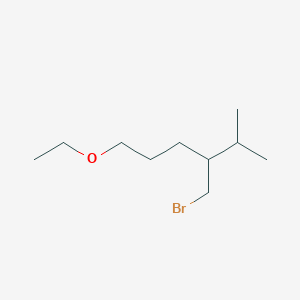
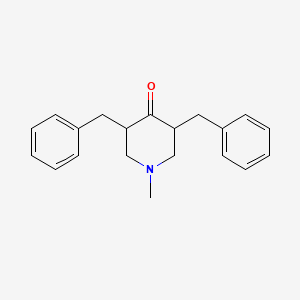
![(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13548136.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
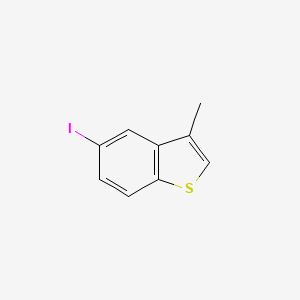
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)
